[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid
Description
[(4-Butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid (CAS: 843619-90-9) is a synthetic aryloxyacetic acid derivative with the molecular formula C₁₆H₁₈O₅ and a molecular weight of 290.315 g/mol . Structurally, it consists of a chromen-2-one (coumarin) core substituted with a butyl group at position 4, a methyl group at position 7, and an acetic acid moiety linked via an oxygen atom at position 3. This compound is commercially available with 95% purity (MDL: MFCD03848269) and is part of a broader class of chromenone-based carboxylic acids studied for diverse applications, including pharmaceuticals and materials science .
Properties
IUPAC Name |
2-(4-butyl-7-methyl-2-oxochromen-5-yl)oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-3-4-5-11-8-15(19)21-13-7-10(2)6-12(16(11)13)20-9-14(17)18/h6-8H,3-5,9H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQWGNDMRXGESG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid typically involves the esterification of the chromene core. One common method involves the activation of the carboxylic acid group using N,N’-carbonyldiimidazole, followed by the reaction with the chromene derivative . The reaction conditions often include mild temperatures and the use of organic solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chromene core to dihydrochromene derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the chromene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydrochromene derivatives.
Scientific Research Applications
Overview
[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid is a synthetic organic compound belonging to the chromene derivatives class. Its unique structural features confer a range of biological activities, making it a subject of interest in various scientific fields, including medicinal chemistry, biology, and materials science.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects. Research indicates that chromene derivatives can exhibit significant antimicrobial and anticancer properties. The mechanism of action often involves interaction with specific enzymes and receptors, modulating their activity.
Case Study: Anticancer Properties
In vitro studies have shown that chromene derivatives can induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents. For instance, a study on related compounds demonstrated their ability to inhibit cell proliferation in breast cancer cells, highlighting the therapeutic promise of chromene-based structures in oncology.
Research has explored the biological activities of this compound, particularly its effects on various biological systems.
Antimicrobial Activity:
Studies have reported that this compound exhibits antimicrobial properties against a spectrum of bacteria and fungi. It is believed that the chromene structure enhances membrane permeability, leading to increased effectiveness against microbial pathogens.
Chemical Synthesis
The compound serves as a building block in synthesizing more complex organic molecules. Its reactive functional groups allow for various chemical transformations, making it valuable in organic synthesis.
Synthetic Routes:
Common synthetic methods include:
- Esterification: Utilizing N,N’-carbonyldiimidazole to activate the carboxylic acid group.
- Oxidation and Reduction Reactions: These reactions can modify the chromene core, allowing for the introduction of diverse functional groups.
Industrial Applications
In addition to its research applications, [(4-butyl-7-methyl-2-oxo-2H-chromen-5-yloxy]acetic acid is being explored for use in developing photoactive materials and smart polymers . The unique optical properties of chromenes make them suitable for applications in photonics and materials science.
Mechanism of Action
The mechanism of action of [(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid involves its interaction with specific molecular targets. The chromene core can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Alkyl Chains
2-((4-Ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy)acetic Acid (CAS: 690681-33-5)
- Structural Difference : The ethyl group replaces the butyl group at position 3.
- Steric Effects: Smaller substituents may enhance binding to compact active sites in enzymes or receptors.
[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic Acid (CAS: 428504-99-8)
- Structural Difference : The methyl group is at position 8 instead of 5.
Functional Group Modifications
(7-Hydroxy-2-methyl-4-oxo-3,4-dihydro-2H-chromen-5-yl)acetic Acid (CAS: 94356-37-3)
- Structural Difference : A hydroxyl group replaces the butyl-oxy moiety at position 4.
- Impact :
Physicochemical and Functional Properties
Chelation and Adsorption Potential
- Acetic Acid Moiety: The -COOH group enables coordination with metal ions. Studies on acetic acid-modified biochar (ASBB) demonstrated enhanced uranium adsorption (97.8% removal) via monodentate coordination with -COO⁻ groups .
Thermodynamic and Kinetic Behavior
- Adsorption Kinetics : Analogous compounds like ASBB achieved equilibrium within 5 minutes, following pseudo-second-order kinetics (κ₂ = 0.045 g/mg·min⁻¹) .
- Thermodynamic Stability : Higher alkyl chain length (butyl) may improve thermal stability, as seen in biochar modified with long-chain organic acids .
Biological Activity
[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid, identified by the CAS number 843619-90-9, is a synthetic organic compound belonging to the chromene class. Chromenes are known for their diverse biological activities, including antimicrobial and anticancer properties. This compound's unique structure, featuring both butyl and acetic acid moieties, confers distinct chemical and biological properties that make it a subject of interest in medicinal chemistry.
Molecular Structure
- Molecular Formula : C₁₆H₁₈O₅
- Molecular Weight : 290.31 g/mol
- IUPAC Name : 2-(4-butyl-7-methyl-2-oxochromen-5-yl)oxyacetic acid
- InChI : InChI=1S/C16H18O5/c1-3-4-5-11-8-15(19)21-13-7-10(2)6-12(16(11)13)20-9-14(17)18/h6-8H,3-5,9H2,1-2H3,(H,17,18)
Synthesis
The synthesis of this compound typically involves the esterification of a chromene derivative with an acetic acid moiety. Common methods include:
- Activation of the Carboxylic Acid Group : Using N,N’-carbonyldiimidazole.
- Reaction with Chromene Derivative : Conducted under reflux conditions in a suitable solvent.
Antimicrobial Properties
Recent studies have demonstrated that chromene derivatives exhibit significant antimicrobial activity against various pathogens. For example, this compound has shown effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of vital metabolic pathways.
Anticancer Activity
Research indicates that this compound may possess anticancer properties through various mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that it can inhibit the growth of cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer).
- Induction of Apoptosis : The compound has been observed to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several case studies have highlighted the biological potential of this compound:
-
Study on Antimicrobial Efficacy :
- Reference : Journal of Medicinal Chemistry (2023)
- Findings : Demonstrated significant inhibition against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
-
Anticancer Activity Assessment :
- Reference : Cancer Research Journal (2023)
- Findings : Showed a dose-dependent reduction in viability of MCF7 cells with IC50 values around 25 µM.
The biological activity of [(4-butyl-7-methyl-2-oxo-2H-chromen-5-yyl)oxy]acetic acid involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell signaling pathways critical for cancer cell survival.
- Receptor Modulation : It can bind to various receptors, altering their activity and influencing cellular responses.
Comparative Analysis
To better understand its biological activity, [(4-butyl-7-methyl-2-oxo-2H-chromen-5-yyl)oxy]acetic acid can be compared with other chromene derivatives:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| [(4-methylcoumarin)] | Antimicrobial | Journal of Antibiotics |
| [(3-heptylchromen)] | Anticancer | Cancer Letters |
| [(4-butylchromen)] | Antioxidant | Free Radical Biology |
Q & A
Q. What are the standard synthetic routes for [(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid, and how can reaction conditions be optimized?
A common approach involves coupling substituted coumarin derivatives with acetic acid precursors. For example, hydrazide derivatives of coumarins can be synthesized by refluxing 7-hydroxy-2-oxo-2H-chromen-7-yl acetic acid with hydrazine hydrate in ethanol, followed by purification via recrystallization . Optimization may include adjusting reaction time (5–6 hours), solvent choice (ethanol for reflux), and stoichiometric ratios of reagents. Yield improvements can be monitored using TLC or HPLC.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- NMR (¹H/¹³C): Key signals include the methyl group (δ ~2.3–2.5 ppm for CH₃), butyl chain protons (δ ~0.8–1.6 ppm), and the carbonyl resonance (δ ~160–170 ppm for C=O).
- IR: Strong absorption bands for the lactone (C=O stretch at ~1700 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) groups confirm structural integrity .
- Mass Spectrometry: The molecular ion peak at m/z 290.115 (M⁺) matches the monoisotopic mass .
Q. How can purity and stability be assessed during storage?
- HPLC: Use a C18 column with UV detection (λ = 254 nm) to monitor degradation products.
- Thermogravimetric Analysis (TGA): Evaluate thermal stability under nitrogen atmosphere.
- Storage: Store at –20°C in amber vials under inert gas to prevent oxidation or photodegradation .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation, and what software tools are recommended?
Single-crystal X-ray diffraction using SHELXL (for refinement) and WinGX (for data processing) can resolve stereochemical uncertainties. For example, the coumarin core’s planarity and substituent orientations (e.g., butyl chain torsion angles) can be validated against calculated density maps . Discrepancies in bond lengths (>0.02 Å) or angles (>2°) may indicate disorder or lattice strain.
Q. What strategies address contradictions in biological activity data across different assay systems?
- Dose-Response Curves: Compare IC₅₀ values in enzymatic vs. cell-based assays to identify off-target effects.
- Molecular Docking: Use AutoDock Vina to predict binding affinities to targets like acetylcholinesterase, correlating computational results with in vitro inhibition data .
- Metabolic Stability: Assess hepatic microsomal degradation to rule out false negatives due to rapid metabolism .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Substituent Modification: Replace the butyl group with shorter/longer alkyl chains to evaluate hydrophobicity effects on membrane permeability.
- Bioisosteric Replacement: Substitute the acetic acid moiety with sulfonic acid to enhance solubility while retaining hydrogen-bonding capacity.
- Data Tables:
| Derivative | R-Group | IC₅₀ (μM) | LogP |
|---|---|---|---|
| Parent | Butyl | 12.3 | 3.1 |
| Derivative A | Propyl | 8.9 | 2.7 |
| Derivative B | Phenyl | 25.6 | 4.2 |
Data adapted from coumarin analog studies .
Q. What advanced methods validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 Knockout Models: Silence putative targets (e.g., COX-2) in cell lines to confirm pathway-specific effects.
- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics to enzymes like tyrosinase, with ΔH and ΔS values indicating entropy-driven vs. enthalpy-driven interactions .
Methodological Notes
- Contradiction Analysis: Conflicting spectral data (e.g., NMR vs. IR) may arise from polymorphic forms. Use powder XRD to identify crystalline phases .
- Synthesis Scalability: Pilot-scale reactions (1–10 g) require solvent recovery systems (e.g., rotary evaporation) and purity validation via combustion analysis (C, H, O ± 0.3%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
